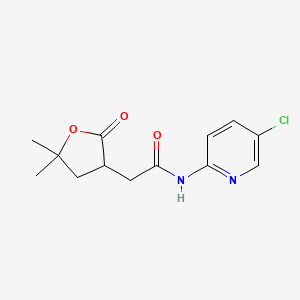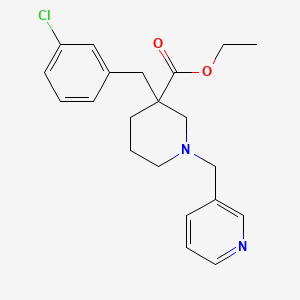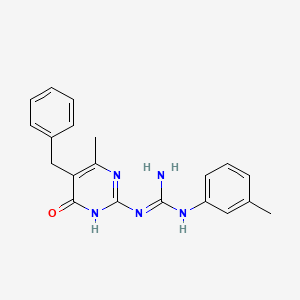
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 receptor antagonists. It is a potent and selective antagonist of the CB1 receptor, which is found in the brain and is responsible for the psychoactive effects of cannabinoids such as THC.
Wirkmechanismus
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine works by blocking the CB1 receptor, which is involved in the regulation of appetite, energy metabolism, and glucose homeostasis. By blocking this receptor, this compound reduces the activity of the endocannabinoid system, which is known to promote food intake and weight gain.
Biochemical and Physiological Effects:
In addition to its effects on food intake and body weight, this compound has also been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, and has also been found to improve liver function and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine for lab experiments is its high selectivity for the CB1 receptor, which allows for more precise targeting of this receptor in animal models. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of interest is the development of more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential for the treatment of obesity and other metabolic disorders. Another area of interest is the investigation of the long-term effects of CB1 receptor blockade on metabolic health, as well as the potential for adverse effects on other physiological systems.
Synthesemethoden
The synthesis of 1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine involves the reaction of 4-isopropylbenzylamine with 2-butynoic acid in the presence of a catalyst to form the corresponding amide. The amide is then reacted with piperidine in the presence of a reducing agent to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-butynoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to reduce food intake and body weight in animal models, and has also been found to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-4-6-18(21)20-12-5-7-17(13-20)19-16-10-8-15(9-11-16)14(2)3/h8-11,14,17,19H,5,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJINSQXDBONCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide](/img/structure/B6082010.png)

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6082017.png)
![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)


![{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)

![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)
![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)